

# Nvp-dff332 discovery and development history

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## Compound of Interest

Compound Name: Nvp-dff332

Cat. No.: B15572736

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An In-depth Technical Guide to the Discovery and Development of **NVP-DFF332**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**NVP-DFF332** is a potent and selective oral inhibitor of the Hypoxia-Inducible Factor-2 $\alpha$  (HIF-2 $\alpha$ ) transcription factor, developed by Novartis for the treatment of advanced clear cell renal cell carcinoma (ccRCC). This document provides a comprehensive overview of the discovery, mechanism of action, and clinical development of **NVP-DFF332**. Despite demonstrating promising preclinical activity and preliminary clinical efficacy, its development was discontinued for business reasons. This guide consolidates available quantitative data, outlines likely experimental methodologies based on standard industry practices, and visualizes key pathways and processes to serve as a technical resource for professionals in drug discovery and development.

## Introduction and Rationale

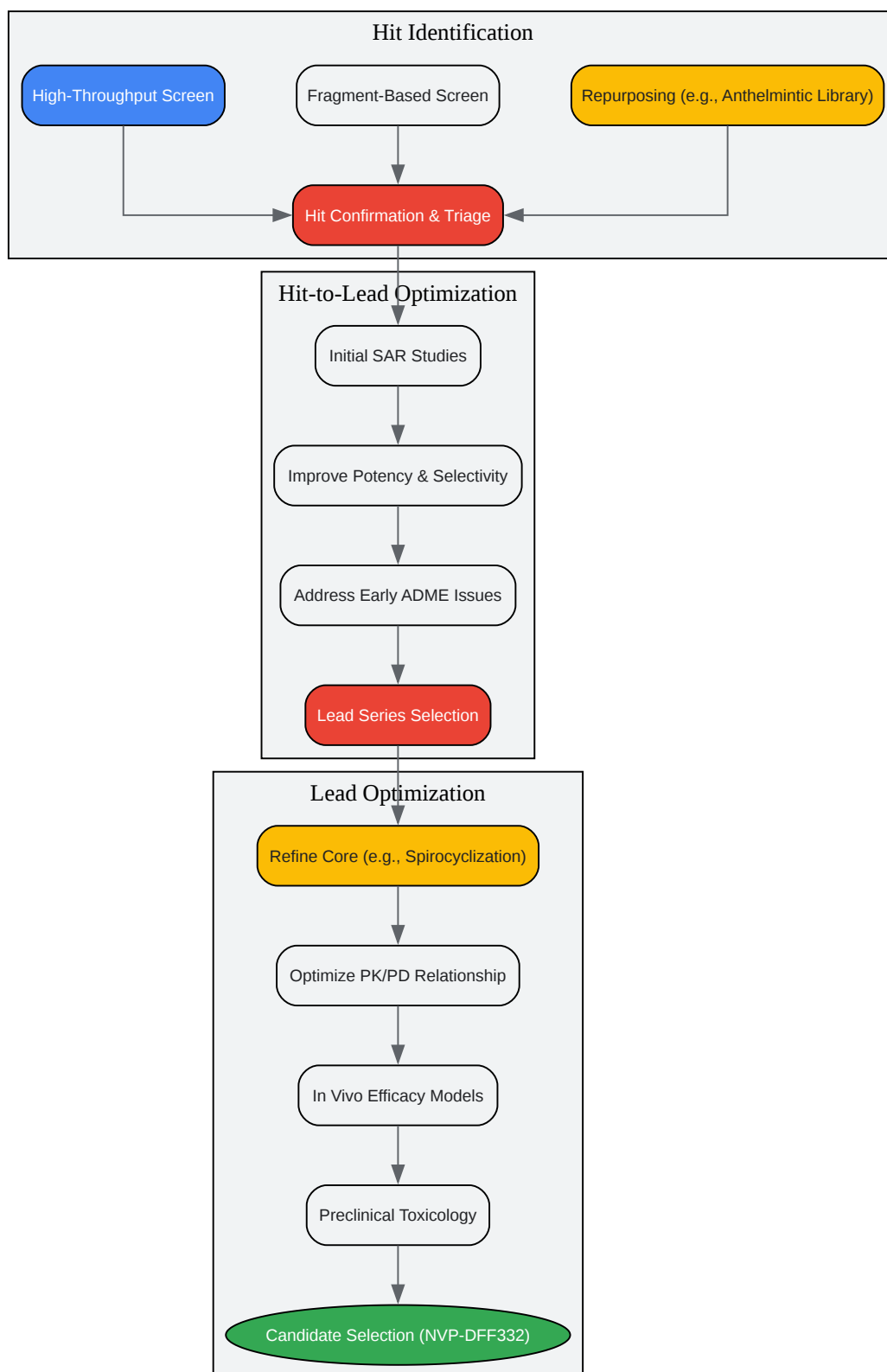
Clear cell renal cell carcinoma is the most common form of kidney cancer, with the majority of cases characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene. This genetic alteration leads to the stabilization and accumulation of Hypoxia-Inducible Factors, particularly HIF-2 $\alpha$ , which is a key oncogenic driver in ccRCC. HIF-2 $\alpha$  forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), translocates to the nucleus, and activates the transcription of numerous genes involved in tumor growth, proliferation, angiogenesis, and metabolism, such as VEGF, GLUT1, PAI-1, and CCND1. The central role of HIF-2 $\alpha$  in ccRCC pathogenesis established it as a critical therapeutic target. **NVP-DFF332** was

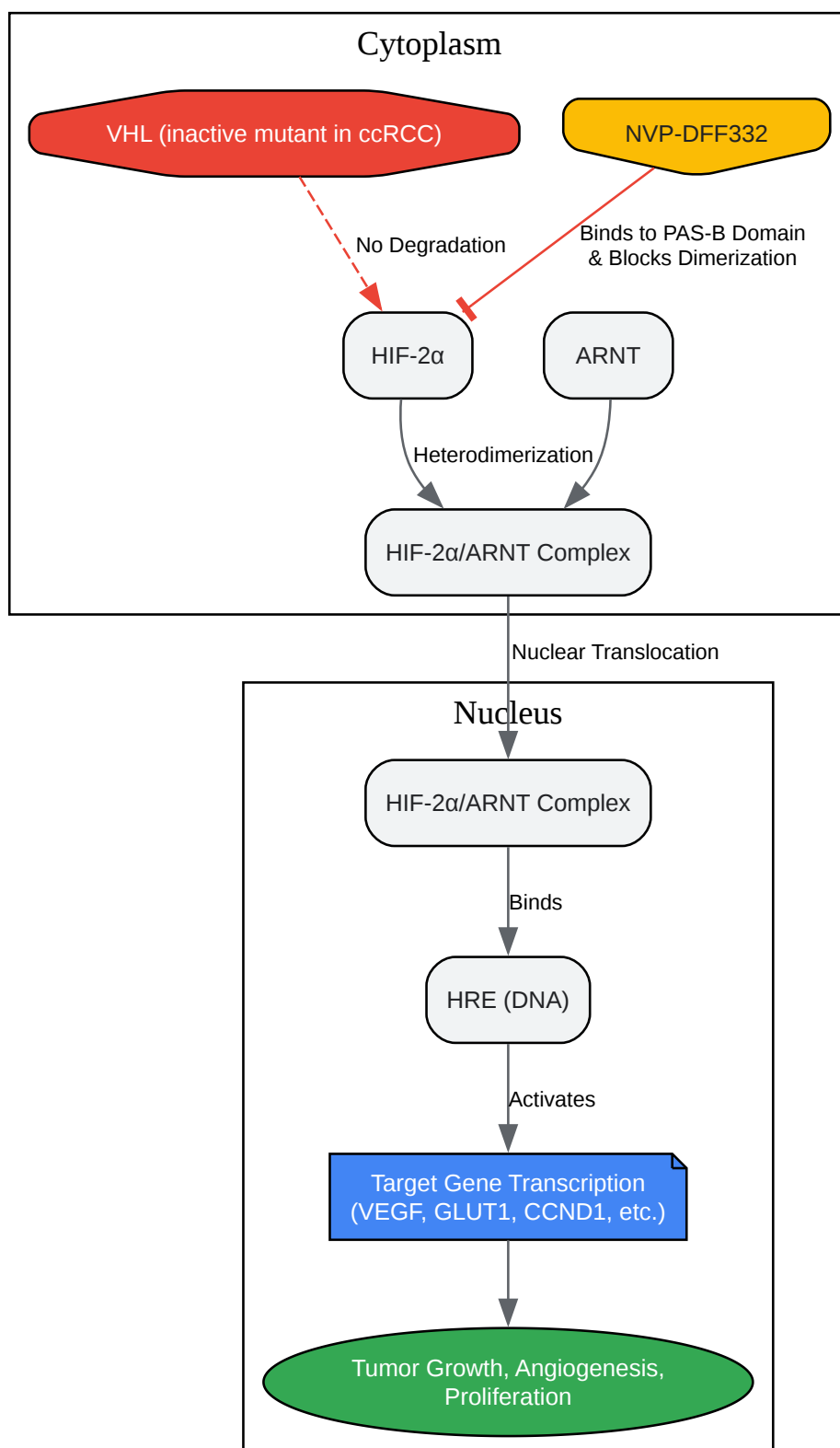
developed as a small molecule inhibitor designed to allosterically disrupt the HIF-2 $\alpha$ /ARNT complex, thereby inhibiting its transcriptional activity.

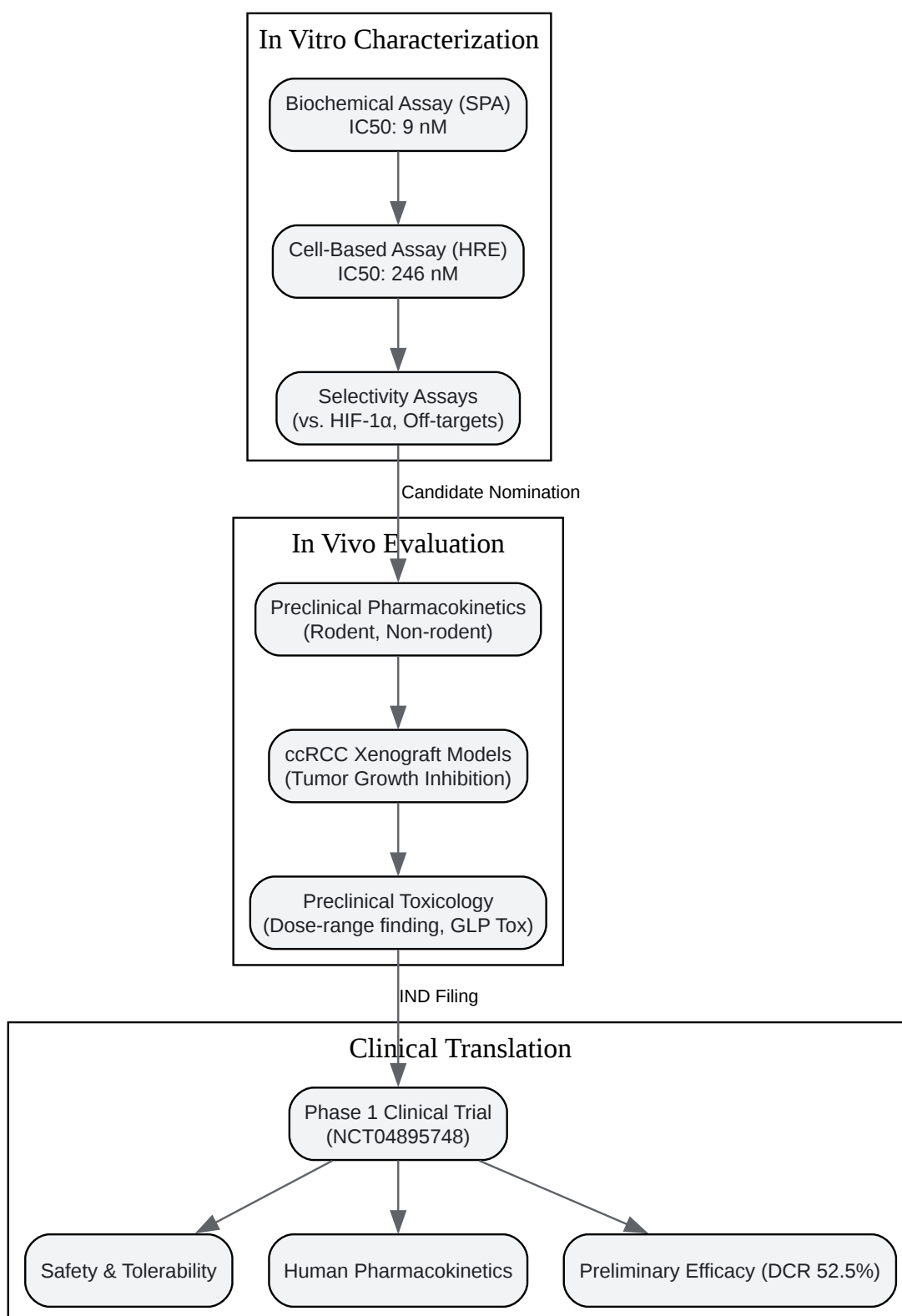
## Discovery and Optimization

The discovery of **NVP-DFF332** was first publicly disclosed at the European Federation for Medicinal Chemistry and Chemical Biology International Symposium on Medicinal Chemistry (EFMC-ISMC) in 2024.<sup>[1]</sup> The development program originated from a 1960s anthelmintic drug, which served as a starting point for an extensive medicinal chemistry campaign.<sup>[1]</sup> A key challenge in the optimization process was addressing issues of high lipophilicity and metabolic instability. A "spirocyclization approach" was reportedly instrumental in refining the molecule's properties, leading to a candidate with improved developability.<sup>[2]</sup> This campaign successfully navigated challenges related to preclinical liver toxicity to produce a clinical candidate.<sup>[1][3]</sup>

## Logical Workflow of a Representative HIF-2 $\alpha$ Inhibitor Discovery Campaign







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